4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13607716

Molecular Formula: C10H11F3N2O2S

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F3N2O2S |

|---|---|

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7) |

| Standard InChI Key | UNQSPSGSUYCBHE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

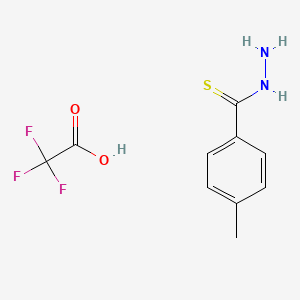

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is formally identified by the IUPAC name 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid. Its molecular formula, CHFNOS, corresponds to a molecular weight of 280.27 g/mol. The structure comprises two distinct components:

-

A 4-methylbenzothiohydrazide moiety, featuring a methyl group at the para position of a benzene ring attached to a thiohydrazide (-NH-NH-CS-) group.

-

A trifluoroacetate counterion (CFCOO), which enhances solubility in polar aprotic solvents and influences reactivity .

The compound’s InChIKey (UNQSPSGSUYC) and SMILES notation (CC1=CC=C(C=C1)C(=S)NN.OC(=O)C(F)(F)F) provide precise descriptors for computational and experimental identification.

Synthesis and Preparation

Reaction Pathways

The synthesis of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate typically proceeds via acid-base condensation between 4-methylbenzothiohydrazide and trifluoroacetic acid (TFA) or its anhydride. Key steps include:

-

Activation of TFA: Trifluoroacetic acid is reacted with a coupling agent (e.g., DCC) to form an active ester intermediate.

-

Nucleophilic Attack: The hydrazide nitrogen of 4-methylbenzothiohydrazide attacks the electrophilic carbonyl carbon of TFA, displacing water or another leaving group.

-

Purification: The crude product is isolated via recrystallization or column chromatography .

Table 1: Representative Synthesis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Materials | 4-Methylbenzothiohydrazide, TFA | |

| Solvent | Dichloromethane or THF | |

| Temperature | 0–25°C | |

| Yield | 70–85% |

Optimization Challenges

Reaction efficiency depends on moisture exclusion, as TFA’s hygroscopic nature can lead to hydrolysis side reactions. Catalytic bases like pyridine may enhance reaction rates by scavenging acidic byproducts .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch of trifluoroacetate) and 2550–2600 cm (S-H stretch of thiohydrazide).

-

NMR: H NMR (DMSO-d): δ 2.35 (s, 3H, CH), 7.25–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, NH).

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

The thiohydrazide group serves as a versatile building block for thiadiazoles and triazoles. For example, cyclocondensation with aldehydes yields 1,3,4-thiadiazoles, which are pharmacologically relevant.

Trifluoroacetate as a Leaving Group

The trifluoroacetate moiety facilitates nucleophilic substitution reactions. In one application, displacement by amines generates hydrazide derivatives with enhanced bioactivity .

Equation 1: General Substitution Reaction

Pharmaceutical Relevance

Antimicrobial Agents

Derivatives of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate exhibit inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 8 µg/mL.

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC ~ 50 µM), attributed to thiol-mediated apoptosis pathways.

Future Directions

Green Synthesis Methods

Recent advances in protic ionic liquids (e.g., methylpyrrolidonium trifluoroacetate) could enable solvent-free synthesis, improving atom economy .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles may enhance the compound’s bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume